8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethoxy, fluorobenzyl, and phenyl groups. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms the pyrazoloquinoline core, which is then further functionalized with ethoxy and fluorobenzyl groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: Similar structure but with different substituents, leading to variations in biological activity.
8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline: Another closely related compound with different substituents.
Uniqueness
8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-20-11-12-23-21(14-20)25-22(24(27-28-25)18-8-4-3-5-9-18)16-29(23)15-17-7-6-10-19(26)13-17/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHHWYCDIFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.